molecular formula C7H13FO2 B13098263 2-(2-Fluoroethoxy)oxane CAS No. 111860-35-6

2-(2-Fluoroethoxy)oxane

Cat. No.: B13098263
CAS No.: 111860-35-6
M. Wt: 148.18 g/mol
InChI Key: JSOAYMBYSSGCEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluoroethoxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C7H13FO2. It is a member of the tetrahydropyran family, which are six-membered oxygen-containing heterocycles. This compound is characterized by the presence of a fluoroethoxy group attached to the tetrahydropyran ring, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoroethoxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with 2-fluoroethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the fluoroethanol to yield the desired product. The reaction conditions generally include:

    Temperature: 60-80°C

    Catalyst: Acid catalyst such as sulfuric acid or p-toluenesulfonic acid

    Solvent: Anhydrous conditions to prevent hydrolysis

Industrial Production Methods

In an industrial setting, the production of 2-(2-fluoroethoxy)tetrahydro-2H-pyran can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoroethoxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The fluoroethoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products Formed

    Oxidation: Formation of fluoroethoxy ketones or aldehydes.

    Reduction: Formation of fluoroethoxy alcohols or alkanes.

    Substitution: Formation of fluoroethoxy amines or thiols.

Scientific Research Applications

2-(2-Fluoroethoxy)tetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-fluoroethoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The fluoroethoxy group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The tetrahydropyran ring provides structural stability and enhances the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyethoxy)tetrahydro-2H-pyran: Similar structure but with a hydroxy group instead of a fluoro group.

    2-(2-Methoxyethoxy)tetrahydro-2H-pyran: Contains a methoxy group instead of a fluoro group.

    2-(2-Chloroethoxy)tetrahydro-2H-pyran: Contains a chloro group instead of a fluoro group.

Uniqueness

2-(2-Fluoroethoxy)tetrahydro-2H-pyran is unique due to the presence of the fluoroethoxy group, which imparts distinct electronic and steric properties. The fluorine atom enhances the compound’s metabolic stability and can influence its biological activity, making it a valuable compound in medicinal chemistry and drug design.

Properties

CAS No.

111860-35-6

Molecular Formula

C7H13FO2

Molecular Weight

148.18 g/mol

IUPAC Name

2-(2-fluoroethoxy)oxane

InChI

InChI=1S/C7H13FO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-6H2

InChI Key

JSOAYMBYSSGCEX-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.